Mass Spectrometric Distinguishability: L-Glutamine-15N2,d5 Provides a +7 Da Mass Shift, Enhancing Resolution Over Singly-Labeled Analogs
In LC-MS/MS or GC-MS quantification, the isotopic internal standard must be chromatographically co-eluting but sufficiently separated in mass from the target analyte to avoid ion suppression and natural abundance interference. L-Glutamine-15N2,d5 achieves a nominal mass shift of M+7 relative to unlabeled L-glutamine . In contrast, the commonly used internal standard L-Glutamine-15N2 provides an M+2 shift [1], and L-Glutamine-d5 provides an M+5 shift . The larger +7 Da shift reduces the probability of the internal standard's signal overlapping with the M+2 or M+3 natural abundance isotopes of the analyte, thus enabling a lower limit of quantitation (LLOQ) and higher precision.
| Evidence Dimension | Nominal Mass Shift (Da) vs. Unlabeled L-Glutamine |
|---|---|
| Target Compound Data | +7 Da |
| Comparator Or Baseline | L-Glutamine-15N2 (+2 Da) / L-Glutamine-d5 (+5 Da) / Unlabeled L-Glutamine (0 Da) |
| Quantified Difference | 5 Da greater shift than L-Glutamine-15N2; 2 Da greater shift than L-Glutamine-d5 |
| Conditions | Theoretical calculation based on isotopic composition of C5H5D5¹⁵N2O3 vs. C5H10N2O3 |
Why This Matters
A larger mass shift minimizes spectral overlap with the analyte's natural isotopic envelope, a key factor for improving the lower limit of quantitation (LLOQ) and precision in quantitative assays.
- [1] L-Glutamine-15N2, 98 atom % 15N | Sigma-Aldrich View Source
